molecular formula C13H16Cl2N2 B15090102 1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride

1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B15090102
M. Wt: 271.18 g/mol
InChI Key: QADRMWMQKPOBAD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride typically involves several steps:

  • Synthesis of 1-(5-Phenylpyridin-2-yl)ethan-1-one

  • Reduction to 1-(5-Phenylpyridin-2-yl)ethan-1-amine

      Reactants: 1-(5-Phenylpyridin-2-yl)ethan-1-one and a reducing agent such as sodium borohydride.

      Conditions: The reaction is typically performed in an alcohol solvent like methanol at room temperature.

  • Formation of the dihydrochloride salt

      Reactants: 1-(5-Phenylpyridin-2-yl)ethan-1-amine and hydrochloric acid.

      Conditions: The amine is dissolved in an appropriate solvent, and hydrochloric acid is added to form the dihydrochloride salt.

Chemical Reactions Analysis

1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions:

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Products: Oxidation typically leads to the formation of corresponding ketones or carboxylic acids.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Products: Reduction can convert ketones to alcohols or amines to their corresponding alkylamines.

  • Substitution

      Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.

      Products: Substitution reactions can introduce halogen atoms into the pyridine ring or the phenyl group.

Scientific Research Applications

1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:

  • Medicinal Chemistry

    • Used as a building block for the synthesis of pharmaceutical compounds.
    • Potential applications in the development of drugs targeting neurological disorders.
  • Organic Synthesis

    • Serves as an intermediate in the synthesis of more complex organic molecules.
    • Utilized in the preparation of heterocyclic compounds with potential biological activity.
  • Biological Research

    • Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
    • Studied for its potential effects on cellular signaling pathways.
  • Industrial Applications

    • Used in the production of specialty chemicals and materials.
    • Potential applications in the development of novel catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets:

  • Molecular Targets

    • The compound may interact with neurotransmitter receptors in the brain, influencing neuronal activity.
    • Potential targets include G-protein coupled receptors and ion channels.
  • Pathways Involved

    • The compound may modulate signaling pathways involved in neurotransmission and synaptic plasticity.
    • It may also affect pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride can be compared with other similar compounds:

Properties

Molecular Formula

C13H16Cl2N2

Molecular Weight

271.18 g/mol

IUPAC Name

1-(5-phenylpyridin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C13H14N2.2ClH/c1-10(14)13-8-7-12(9-15-13)11-5-3-2-4-6-11;;/h2-10H,14H2,1H3;2*1H

InChI Key

QADRMWMQKPOBAD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)C2=CC=CC=C2)N.Cl.Cl

Origin of Product

United States

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